disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate
Description
This compound is a disodium salt featuring an oxane (six-membered oxygen-containing ring) backbone with three hydroxyl groups (positions 2, 4, 5), a carboxylate group (position 2), and a hydroxy(oxido)phosphoryl-oxymethyl substituent (position 6). The disodium counterions enhance aqueous solubility, making it suitable for biological or pharmaceutical applications where ionic interactions and solubility are critical. Its structural complexity arises from stereochemical configurations (4R,5S,6R), which influence its reactivity and interactions with enzymes or receptors .
Properties
Molecular Formula |
C7H11Na2O10P |
|---|---|
Molecular Weight |
332.11 g/mol |
IUPAC Name |
disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate |
InChI |
InChI=1S/C7H13O10P.2Na/c8-3-1-7(12,6(10)11)17-4(5(3)9)2-16-18(13,14)15;;/h3-5,8-9,12H,1-2H2,(H,10,11)(H2,13,14,15);;/q;2*+1/p-2/t3-,4-,5+,7?;;/m1../s1 |
InChI Key |
HMVFXGRQDBAKQX-INIURBLLSA-L |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(C(OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: disodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] hydrogen phosphate
- Molecular Formula: C6H12Na2O12P2
- Molecular Weight: 384.08 g/mol
- Structure: The compound consists of a hexose ring with three hydroxyl groups at positions 2, 4, and 5, a carboxylate group at position 2, and a phosphorylated oxymethyl substituent at position 6. The phosphate group is present as a disodium salt, enhancing solubility and stability in aqueous media.
Preparation Methods
General Synthetic Strategy
The synthesis of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate generally involves:
- Starting from a suitable sugar precursor, often a hexose derivative with protected hydroxyl groups.
- Selective phosphorylation at the 6-position hydroxymethyl group.
- Oxidation or functionalization at the 2-position to introduce the carboxylate group.
- Deprotection and neutralization steps to yield the disodium salt form.
Detailed Synthetic Routes
Phosphorylation Step
- The key step is the phosphorylation of the 6-hydroxymethyl group using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions.
- Protective groups like trimethylsilyl ethers may be employed to mask other hydroxyl groups during phosphorylation to ensure regioselectivity.
Oxidation to Carboxylate
- The hydroxyl group at position 2 is selectively oxidized to a carboxylate using mild oxidizing agents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or periodate oxidation under buffered conditions.
- This oxidation is carefully controlled to avoid overoxidation or degradation of the sugar ring.
Salt Formation and Purification
Alternative Methods
- Enzymatic phosphorylation using kinases has been explored for regioselective phosphorylation, offering milder reaction conditions and higher stereospecificity.
- Microbial fermentation approaches may also yield phosphorylated sugar derivatives, followed by chemical modification to reach the target compound.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | Protected hexose derivative | Substrate for phosphorylation | Protect hydroxyl groups except 6-OH |
| Phosphorylation | POCl3 or phosphoric acid derivatives, base, low temp (0-5°C) | Introduce phosphate group at 6-OH | Regioselectivity critical |
| Oxidation | TEMPO, NaOCl, or periodate, buffered pH 7-8 | Convert 2-OH to carboxylate | Avoid ring cleavage |
| Deprotection | Acidic or basic hydrolysis | Remove protective groups | Mild conditions preferred |
| Neutralization | NaOH | Form disodium salt | Control pH to avoid degradation |
| Purification | Crystallization or chromatography | Isolate pure compound | High purity required for use |
Chemical Reactions Analysis
Types of Reactions
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperatures and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phosphoryl groups enable it to form hydrogen bonds and coordinate with metal ions, affecting enzyme activities and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate ()
- Structural Differences: Ester vs. Salt: The methyl ester and diphenoxyphosphoryl groups replace the disodium carboxylate and hydroxy(oxido)phosphoryl groups in the target compound. Substituents: A methoxy group at position 2 instead of a hydroxyl group reduces hydrogen-bonding capacity.
- Functional Implications: Solubility: The methyl ester is more lipophilic, limiting aqueous solubility compared to the ionic disodium salt. Stability: The diphenoxyphosphoryl group may confer greater hydrolytic stability than the hydroxy(oxido)phosphoryl group, which could be prone to phosphatase activity .
| Property | Target Compound | Methyl Ester Analog |
|---|---|---|
| Solubility (Water) | High (ionic disodium salt) | Low (ester-dominated) |
| Reactivity | Prone to enzymatic hydrolysis | More stable to hydrolysis |
| Hydrogen Bonding Capacity | High (three hydroxyls) | Moderate (two hydroxyls) |
[(2S,3S,4R,5R,6R)-3-Oxidanyl-4,5-Diphosphonooxy-6-(Phosphonooxymethyl)Oxan-2-yl]Methyl Dihydrogen Phosphate ()
- Structural Differences :
- Phosphorylation : Three phosphate groups vs. one in the target compound.
- Charge Density : The triphosphorylated structure carries a higher negative charge, enhancing ionic interactions but reducing membrane permeability.
- Functional Implications :
- Biological Role : Multi-phosphorylated compounds often participate in energy transfer (e.g., ATP analogs), whereas the target compound’s single phosphate may serve as a solubility enhancer or prodrug component.
- Synthetic Complexity : Introducing three phosphate groups increases synthetic challenges compared to the target compound’s simpler phosphorylation .
Chromen-4-One Derivatives ()
- Structural Differences: Aromatic Systems: Chromen-4-one derivatives feature fused aromatic rings, unlike the non-aromatic oxane core of the target compound. Substituents: Hydroxyl and methoxy groups dominate, lacking phosphate or carboxylate moieties.
- Functional Implications: UV Absorption: Aromaticity in chromen derivatives enables strong UV absorption, useful in analytical detection. Bioactivity: The target compound’s phosphoryl and carboxylate groups may facilitate interactions with enzymes like phosphatases or kinases, unlike chromen derivatives’ reliance on phenolic groups .
Spiro-Dioxetane Chemiluminescent Substrate ()
- Structural Differences :
- Core Structure : A spiro-dioxetane group enables chemiluminescence upon alkaline phosphatase cleavage, absent in the target compound.
- Phosphate Role : Both compounds use phosphate groups for enzymatic recognition, but the spiro-dioxetane substrate is tailored for signal generation rather than therapeutic action .
Key Differentiators of the Target Compound
- Ionic Character : The disodium salt ensures high aqueous solubility, critical for injectable formulations.
- Balanced Reactivity : The hydroxy(oxido)phosphoryl group offers a balance between stability and enzymatic lability, ideal for prodrug designs.
- Stereochemical Precision : The 4R,5S,6R configuration optimizes interactions with biological targets, distinguishing it from less stereospecific analogs .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate?
- Answer : Synthesis typically involves stereoselective phosphorylation of the hexose backbone, followed by sodium salt formation. Purification requires ion-exchange chromatography due to the compound’s high polarity. Post-synthesis, validate purity via reverse-phase HPLC with UV detection (210–240 nm) and confirm phosphate group integrity using ³¹P NMR (δ range: 0 to -5 ppm for phosphates). Storage in anhydrous, alkaline conditions (pH 8–9) prevents hydrolysis of labile phosphoester bonds .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Complementary confirmation can be achieved via X-ray crystallography, leveraging the compound’s crystalline sodium salt form. Computational modeling (e.g., Density Functional Theory) of the (4R,5S,6R) configuration aids in matching experimental optical rotation data .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode identifies hydrolyzed byproducts (e.g., free carboxylate or phosphate). Ion-pair LC-MS using tributylamine as a counterion enhances separation of polar degradation products. Quantify impurities via NMR with a relaxation reagent (e.g., Cr(acac)₃) to suppress sodium ion interference .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Answer : Stability studies show maximal integrity at pH 7.5–8.5. Below pH 6, hydrolysis of the phosphoester bond accelerates, while above pH 9, carboxylate group decarboxylation occurs. Use buffered solutions (e.g., Tris-HCl or ammonium bicarbonate) and avoid freeze-thaw cycles to minimize degradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies often arise from differences in stereochemical purity or counterion ratios (Na⁺ vs. H⁺). Standardize assays using a reference material validated by ¹H/³¹P NMR and HRMS. For cellular studies, ensure equilibration in isotonic buffers to prevent sodium-dependent transport artifacts .
Q. How can molecular dynamics (MD) simulations elucidate the conformational flexibility of this compound’s phosphorylated oxane ring?
- Answer : Perform all-atom MD simulations in explicit solvent (e.g., TIP3P water) with AMBER or CHARMM forcefields. Focus on the torsional angles of the phosphoester bonds (C-O-P-O-C) and hydrogen-bonding networks between hydroxyl groups and sodium ions. Compare simulated NOE correlations with experimental 2D ROESY NMR data to validate models .
Q. What role does this compound play in modulating enzymatic activity, and how can this be experimentally validated?
- Answer : The phosphorylated hexose backbone may act as a transition-state analog for glycosyltransferases. Use kinetic assays with radiolabeled substrates (e.g., ³²P-ATP) to measure inhibition constants (Kᵢ). Structural insights can be obtained via co-crystallization with target enzymes or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can researchers optimize chemiluminescent detection methods for this compound in complex matrices?
- Answer : Adapt alkaline phosphatase (ALP)-based assays by coupling the compound’s phosphate group to ALP via a linker. Use CDP-Star® or similar substrates (λ emission = 477 nm) for ultrasensitive detection. Minimize background via blocking agents (e.g., casein) and optimize hybridization conditions (e.g., 65°C, 0.1% SDS wash) to reduce nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
